![molecular formula C19H18N2O2S B4935378 1-(4-methoxybenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole](/img/structure/B4935378.png)
1-(4-methoxybenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole
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Overview
Description
The compound “1-(4-methoxybenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . The 4-methoxybenzoyl group suggests the presence of a methoxy group (-OCH3) and a benzoyl group (C6H5CO-), which are common in various pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a central pyrazole ring, with the 4-methoxybenzoyl group and the phenylthio group attached at different positions. The exact structure would depend on the specific locations of these substitutions on the pyrazole ring .
Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially participate in various chemical reactions. For example, pyrazoles can react with electrophiles at the nitrogen atoms, or undergo nucleophilic substitution reactions at the carbon atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, pyrazole derivatives are stable compounds. The presence of the methoxy and phenylthio groups could influence properties such as solubility, melting point, and reactivity .
Scientific Research Applications
Synthesis of Naphthooxazole
The compound can be used in the synthesis of Naphthooxazole. The mechanism involves cascade benz annulation of N-(3-(2-(4-Methoxybenzoyl)phenyl)prop-2-yn-1-yl)benzamide catalyzed by Ag(I). The oxonium-ion generation and water nucleophilic addition induces ring opening hydroxylation, dual ketonization giving 1,5-diketone intermediate .
Recovery of Noble Metal Ions
The compound has been used for the recovery of noble metal ions (Au (III), Ag (I), Pd (II), Pt (II)) from aqueous solutions using two different separation processes: dynamic (classic solvent extraction) and static (polymer membranes) .
Synthesis of Stilbene and Dihydrostilbene Derivatives
4-Methoxybenzoyl chloride, a related compound, is used in the synthesis of stilbene and dihydrostilbene derivatives as potential anti-cancer agents .
Synthesis of Coumarin Dimers
4-Methoxybenzoyl chloride is also used in the synthesis of coumarin dimers with potential HIV-1 activity .
Mechanism of Action
Target of Action
It is known that similar compounds often target enzymes or receptors involved in critical cellular processes .
Mode of Action
Compounds with similar structures often interact with their targets through processes such as free radical reactions, nucleophilic substitution, and oxidation . The compound may form a sigma-bond with its target, generating an intermediate, which then undergoes further reactions .
Biochemical Pathways
It is known that similar compounds often affect pathways related to the function of their targets .
Pharmacokinetics
It is known that similar compounds often undergo metabolic processes such as ketone reduction and demethylation . These processes can impact the bioavailability of the compound .
Result of Action
It is known that similar compounds often result in changes to cellular processes related to the function of their targets .
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Safety and Hazards
As with any chemical compound, handling “1-(4-methoxybenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices. The specific hazards would depend on the compound’s reactivity and toxicity .
Future Directions
properties
IUPAC Name |
(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-13-18(24-17-7-5-4-6-8-17)14(2)21(20-13)19(22)15-9-11-16(23-3)12-10-15/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNPGUKVDKWVNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)OC)C)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxybenzoyl)-3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole |
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